molecular formula C12H16O2 B11967877 (2-Methyl-1-phenylpropyl) acetate CAS No. 5706-87-6

(2-Methyl-1-phenylpropyl) acetate

Cat. No.: B11967877
CAS No.: 5706-87-6
M. Wt: 192.25 g/mol
InChI Key: UMFZMZGXBJNXDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-phenylpropyl) acetate can be achieved through several methods. One common approach involves the esterification of 2-methyl-2-phenylpropanol with acetic acid in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microbial biotransformations. Various microbial strains, such as Saccharomyces cerevisiae, are employed to convert prochiral or racemic substrates into optically pure this compound through enantioselective hydrolysis .

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-1-phenylpropyl) acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Methyl-1-phenylpropyl) acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in studies involving microbial biotransformations and enzyme catalysis.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-1-phenylpropyl) acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into different metabolites. These metabolites can then exert their effects through interactions with cellular receptors and signaling pathways .

Comparison with Similar Compounds

  • 2-Methyl-3-phenylpropionic acid
  • 2-Methyl-3-phenylpropanal
  • 2-Methyl-3-phenyl-1-propanol

Comparison: (2-Methyl-1-phenylpropyl) acetate is unique due to its specific ester functional group, which imparts distinct chemical properties compared to its analogs. For instance, while 2-Methyl-3-phenylpropionic acid is an acid, this compound is an ester, leading to differences in reactivity and applications .

Properties

CAS No.

5706-87-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(2-methyl-1-phenylpropyl) acetate

InChI

InChI=1S/C12H16O2/c1-9(2)12(14-10(3)13)11-7-5-4-6-8-11/h4-9,12H,1-3H3

InChI Key

UMFZMZGXBJNXDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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